(9S,13S,14S)-3-Methoxymorphinan hydrochloride is a chemical compound that is primarily recognized as a metabolite of dextromethorphan. It is classified as an opioid derivative and is part of the morphinan class of compounds. Its chemical structure includes a methoxy group at the 3-position of the morphinan skeleton, contributing to its pharmacological properties.
This compound can be synthesized from dextromethorphan and has been studied for its potential therapeutic effects. It is available commercially from various suppliers, including Sigma-Aldrich and Biosynth, under the CAS number 1087-69-0.
3-Methoxymorphinan hydrochloride falls under the categories of:
The synthesis of (9S,13S,14S)-3-methoxymorphinan hydrochloride typically involves several steps starting from precursor compounds such as dextromethorphan. The process may include:
The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress and purity of the synthesized compound.
The molecular formula of (9S,13S,14S)-3-methoxymorphinan hydrochloride is with a molecular weight of 293.83 g/mol. The InChI key for this compound is provided in databases for identification purposes.
The primary reactions involving (9S,13S,14S)-3-methoxymorphinan hydrochloride include:
The compound's reactivity is influenced by its functional groups, particularly the methoxy and amine groups, which can participate in nucleophilic substitutions or electrophilic additions under suitable conditions.
(9S,13S,14S)-3-Methoxymorphinan hydrochloride exerts its effects primarily through interaction with opioid receptors in the central nervous system. The mechanism involves:
Research indicates that this compound may have lower abuse potential compared to other opioids due to its unique binding profile and metabolic pathways.
(9S,13S,14S)-3-Methoxymorphinan hydrochloride has potential applications in:
This compound's unique properties make it an important subject for further research into opioid pharmacology and potential therapeutic applications.
The isolation of morphine from Papaver somniferum latex by Friedrich Wilhelm Adam Sertürner in 1804 marked the dawn of alkaloid chemistry [1] [3]. This breakthrough paved the way for synthetic efforts targeting morphinan scaffolds. A transformative advancement emerged in 1925 when Hungarian pharmacist János Kabay patented the "green method," enabling direct morphine extraction from dried poppy straw instead of labor-intensive opium harvesting [1] [6]. This method revolutionized industrial-scale production by utilizing previously discarded plant material, establishing Hungary’s Alkaloida Chemical Company (founded 1927) as a pioneer in morphinan supply [1]. By 1931, Kabay’s "dry method" achieved commercial viability for isolating morphine, codeine, and narcotine, forming the foundation for semisynthetic opioid development [1] [3]. Post-1950 collaborations between Alkaloida and the University of Debrecen focused on optimizing yields of key intermediates like thebaine and codeinone, enabling systematic exploration of morphinan derivatives [1] [6]. These efforts positioned ent-3-methoxymorphinan synthesis within a century of Hungarian innovation in opioid chemistry.
(9S,13S,14S)-3-Methoxymorphinan hydrochloride’s pharmacological profile is critically dependent on its C9, C13, and C14 stereocenters, necessitating precise stereochemical control during synthesis. Industrial routes typically commence with natural (-)-morphinan alkaloids (e.g., thebaine or sinomenine) to leverage inherent stereochemistry [2] [8]. A key challenge lies in introducing the 3-methoxy group while preserving the C9 and C14 configurations. Modern approaches employ N-demethylation followed by O-alkylation under mild basic conditions (e.g., potassium carbonate in acetonitrile) to minimize epimerization [2]. For enantiomeric purity, chiral resolution of racemic intermediates via diastereomeric salt formation remains prevalent, though asymmetric hydrogenation catalysts are emerging [2]. The final N-alkylation step (typically with methyl iodide) requires anhydrous conditions and phase-transfer catalysts to prevent racemization at C9 and C14 [2] [10].
Table 1: Key Stereochemical Control Points in Semisynthesis
Stereocenter | Configuration | Preservation Strategy | Vulnerable Steps |
---|---|---|---|
C9 | S | Low-temperature N-alkylation; Avoid strong acids | N-Demethylation, Quaternization |
C13 | S | Derived from natural (-)-precursor stereochemistry | Ring-closure reactions |
C14 | S | Neutral hydrogenation conditions | Catalytic hydrogenation |
Catalytic hydrogenation serves as the cornerstone for saturating the phenanthrene ring system and establishing the C14 S configuration in ent-3-methoxymorphinan. Early methods used heterogeneous palladium on charcoal (Pd/C) in protic solvents (e.g., ethanol), but faced challenges in over-reduction or epimerization [5] [9]. Contemporary protocols optimize selectivity through:
Table 2: Optimized Hydrogenation Conditions for Key Intermediates
Substrate | Catalyst | Pressure (psi) | Solvent | Yield (%) | C14 Isomeric Purity |
---|---|---|---|---|---|
1-Benzyl-Δ⁷,⁸-morphinan | 5% Pd/C | 60 | Ethanol/H₂O (9:1) | 92 | >99% S |
Thebaine-derived enol ether | PtO₂ | 80 | Acetic acid | 85 | 95% S |
N-Trideutero-benzyl intermediate | Pd(OH)₂/C | 50 | CD₃OD/D₂O (8:2) | 88 | >99% S |
The Mitsunobu reaction enables stereoinversion at C6 or C14 hydroxyl groups in morphinan precursors, critical for accessing non-natural configurations in ent-3-methoxymorphinan derivatives. The Debrecen-Hungary research group pioneered its application in morphinan chemistry [1] [5]:
Alkaloida Chemical Company’s legacy of sustainable poppy processing inspired modern green chemistry adaptations for ent-3-methoxymorphinan synthesis [1] [6]:
Table 3: Sustainability Metrics in Industrial Production
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
Solvent Consumption | 15 L/kg product | 8 L/kg product | 47% reduction |
Energy Intensity | 120 kWh/kg | 85 kWh/kg | 29% reduction |
E-Factor (Waste/Product) | 35 | 18 | 49% reduction |
Catalyst Reuse Cycles | 1 (Homogeneous) | 8 (Heterogeneous) | 8-fold increase |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1